Suc-Ala-Gln-Pro-Phe-pNA is synthesized chemically and is classified as a peptide substrate. It falls under the category of chromogenic substrates due to its ability to produce a color change upon enzymatic cleavage, which can be quantitatively measured. The compound has been utilized in various studies to understand enzyme mechanisms and interactions within biological systems.
The synthesis of Suc-Ala-Gln-Pro-Phe-pNA typically involves solid-phase peptide synthesis (SPPS), a widely used technique that allows for the sequential addition of amino acids to a growing peptide chain. In this method, the first amino acid is attached to a solid resin, and subsequent amino acids are added one at a time through coupling reactions.
The molecular structure of Suc-Ala-Gln-Pro-Phe-pNA can be represented as follows:
The structure features a succinyl group at the N-terminus, followed by a sequence of four amino acids: Alanine, Glutamine, Proline, and Phenylalanine, culminating in a p-nitroanilide moiety.
The compound's structural properties allow it to interact specifically with enzymes that recognize this sequence, facilitating hydrolysis and subsequent colorimetric detection.
Suc-Ala-Gln-Pro-Phe-pNA undergoes hydrolysis when acted upon by peptidyl-prolyl isomerases like Pin1. The reaction involves the cleavage of the peptide bond between Proline and Phenylalanine, releasing p-nitroaniline, which can be measured spectrophotometrically.
The mechanism of action for Suc-Ala-Gln-Pro-Phe-pNA involves its interaction with specific enzymes that catalyze the cleavage of peptide bonds. In the case of Pin1:
The kinetic parameters such as (Michaelis constant) and (maximum velocity) can be determined from these reactions, providing insights into enzyme efficiency and substrate specificity.
Studies have shown that variations in environmental conditions (pH, temperature) significantly impact the hydrolysis rates of this substrate.
Suc-Ala-Gln-Pro-Phe-pNA is utilized in various scientific applications:
Suc-Ala-Gln-Pro-Phe-pNA is a chromogenic peptidyl substrate belonging to the class of p-nitroanilide (pNA) derivatives widely employed in protease enzymology. Its molecular formula is C₃₂H₃₈N₆O₁₁, with a molecular weight of 682.69 g/mol [3] [6]. Structurally, it consists of:
This substrate is typically supplied as a white powder, stable at ≤ -20°C, and soluble in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for experimental use [3] [6]. Its design exploits the catalytic mechanism of serine proteases, which hydrolyze peptide bonds adjacent to large hydrophobic residues (e.g., Phe).
Table 1: Structural and Functional Comparison of Key pNA Substrates
Compound | Molecular Formula | Molecular Weight | Protease Specificity | Primary Research Use |
---|---|---|---|---|
Suc-Ala-Gln-Pro-Phe-pNA | C₃₂H₃₈N₆O₁₁ | 682.69 | Chymotrypsin-like serine proteases | Enzyme kinetics, inhibitor screening |
Suc-Ala-Ala-Pro-Phe-pNA | C₃₀H₃₆N₆O₉ | 624.64 | Cathepsin G | Neutrophil enzyme studies [9] |
Suc-Ala-Ile-Pro-Phe-pNA | C₃₃H₄₂N₆O₉ | 666.73 | Broad-spectrum serine proteases | Protein folding assays [8] |
The development of Suc-Ala-Gln-Pro-Phe-pNA emerged from efforts in the late 1980s to design sensitive chromogenic substrates for quantifying protease activity without radioactive labels. It was first synthesized via solid-phase peptide synthesis (SPPS), with its CAS number (128802-76-6) registered in 1992 [3] [6]. The tetrapeptide sequence was optimized to target proteases with specificity for phenylalanine at the P₁ position, a hallmark of chymotrypsin-like enzymes.
Key milestones in its adoption include:
Unlike natural substrates (e.g., casein), Suc-Ala-Gln-Pro-Phe-pNA provided a quantitative, linear spectrophotometric assay, revolutionizing high-throughput protease screening.
Enzyme Kinetics and Mechanistic Studies
Suc-Ala-Gln-Pro-Phe-pNA enables precise determination of protease kinetic parameters (Kₘ, kₚ, Vₘₐₓ). For example:
Drug Discovery and Diagnostics
Biotechnological and Educational Applications
Table 2: Research Applications of Suc-Ala-Gln-Pro-Phe-pNA
Application Domain | Experimental Role | Key Findings |
---|---|---|
Drug Development | Screening substrate for Pin1 inhibitors | Identified novel selenium-based inhibitors [5] |
Cancer Biology | Profiling DESC1 protease activity in tumors | DESC1 overexpression in squamous cell carcinoma [7] |
Enzyme Mechanism | Kinetics of fire ant larval proteases (Soli C1/C2) | Optimized pH and inhibitor profiles [2] |
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